molecular formula C7H17NO2 B15256218 3-(Aminomethyl)-1-methoxypentan-2-ol

3-(Aminomethyl)-1-methoxypentan-2-ol

Cat. No.: B15256218
M. Wt: 147.22 g/mol
InChI Key: LLUIUHAQYHMLQC-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-methoxypentan-2-ol is an organic compound that features both an amine and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-methoxypentan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-(Aminomethyl)-1-methoxypentan-2-one with a reducing agent such as sodium borohydride. This reduction process typically occurs in an alcohol solvent like methanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For example, catalytic hydrogenation of the corresponding ketone in the presence of a suitable catalyst can be employed. This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-methoxypentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted amines.

Scientific Research Applications

3-(Aminomethyl)-1-methoxypentan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-methoxypentan-2-ol involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding. These interactions can influence biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-1-methoxybutan-2-ol
  • 3-(Aminomethyl)-1-methoxyhexan-2-ol
  • 3-(Aminomethyl)-1-methoxypropan-2-ol

Uniqueness

3-(Aminomethyl)-1-methoxypentan-2-ol is unique due to its specific chain length and functional group arrangement, which can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

3-(aminomethyl)-1-methoxypentan-2-ol

InChI

InChI=1S/C7H17NO2/c1-3-6(4-8)7(9)5-10-2/h6-7,9H,3-5,8H2,1-2H3

InChI Key

LLUIUHAQYHMLQC-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(COC)O

Origin of Product

United States

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